molecular formula C18H20N4O2 B7661908 1-methyl-N-[3-oxo-3-(pyridin-3-ylamino)propyl]-2,3-dihydroindole-6-carboxamide

1-methyl-N-[3-oxo-3-(pyridin-3-ylamino)propyl]-2,3-dihydroindole-6-carboxamide

Katalognummer: B7661908
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: BAAZVUFLDSRNDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The p53 protein is a key player in preventing the development of cancer. It functions as a transcription factor that activates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. MDM2 is a negative regulator of p53 that binds to and inhibits its activity. Overexpression of MDM2 is a common mechanism by which cancer cells evade p53-mediated cell death. Therefore, inhibiting MDM2 is a promising strategy for cancer treatment.

Wirkmechanismus

MI-773 binds to the p53-binding pocket of MDM2 and disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis, leading to the elimination of cancer cells. MI-773 has been shown to be highly selective for MDM2 and does not affect other proteins in the p53 pathway.
Biochemical and physiological effects:
MI-773 has been shown to induce p53-dependent apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. MI-773 has been well-tolerated in preclinical studies and has not shown any significant toxicity or adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of MI-773 is its high selectivity for MDM2, which reduces the risk of off-target effects. MI-773 has also shown potent antitumor activity in a wide range of cancer types, making it a promising candidate for cancer therapy. However, MI-773 has some limitations for lab experiments. It is a small molecule inhibitor that may have limited efficacy in solid tumors due to poor penetration and distribution. MI-773 also has a short half-life and requires frequent dosing, which may limit its clinical application.

Zukünftige Richtungen

There are several future directions for the development of MI-773. One direction is to improve its pharmacokinetic properties, such as increasing its half-life and improving its distribution in solid tumors. Another direction is to test MI-773 in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its antitumor activity. The development of biomarkers that can predict the response to MI-773 is also an important direction for future research. Finally, the clinical evaluation of MI-773 in cancer patients is necessary to determine its safety and efficacy in humans.

Synthesemethoden

MI-773 was first synthesized by a team of researchers at the University of Michigan in 2012. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained after several purification steps and characterized by various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

MI-773 has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in a wide range of cancer types, including leukemia, lymphoma, breast cancer, lung cancer, and melanoma. MI-773 has been shown to induce p53-dependent apoptosis and cell cycle arrest in cancer cells, leading to tumor regression in animal models. MI-773 has also been tested in combination with other anticancer agents, such as chemotherapy and immunotherapy, and has shown synergistic effects in some cases.

Eigenschaften

IUPAC Name

1-methyl-N-[3-oxo-3-(pyridin-3-ylamino)propyl]-2,3-dihydroindole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-22-10-7-13-4-5-14(11-16(13)22)18(24)20-9-6-17(23)21-15-3-2-8-19-12-15/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAZVUFLDSRNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)C(=O)NCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.